Tetrabromophenol Blue disodium salt

Description

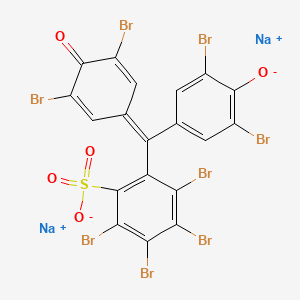

Tetrabromophenol Blue disodium salt (CAS No. 81590-28-5) is a synthetic sulfonated triphenylmethane dye. It is primarily used in non-oxidative hair dye formulations and laboratory applications. Its molecular formula is C₁₉H₈Br₄Na₂O₅S, with two sodium ions replacing acidic protons in the sulfonic acid groups, enhancing water solubility .

Properties

IUPAC Name |

disodium;2,3,4,5-tetrabromo-6-[(3,5-dibromo-4-oxidophenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H6Br8O5S.2Na/c20-7-1-5(2-8(21)17(7)28)11(6-3-9(22)18(29)10(23)4-6)12-13(24)14(25)15(26)16(27)19(12)33(30,31)32;;/h1-4,28H,(H,30,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVBRKGEKAMUHG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[O-])Br)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H4Br8Na2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Bromination

The precursor is dissolved in organic carboxylic acid (e.g., acetic acid) at a 1:12 mass-volume ratio. Hydrogen peroxide (1:1–1:6 molar ratio to precursor) and liquid bromine (1:2–1:3 molar ratio) are added sequentially under temperature-controlled conditions (20–70°C). This step ensures complete bromination while minimizing side reactions.

Salt Formation

The crude product is treated with aprotic solvents (e.g., acetone or ethyl acetate) and alkali metal salts (e.g., sodium bicarbonate) at 30–70°C. This facilitates the formation of the disodium salt via ion exchange, achieving >95% yield.

Acid Conversion and Purification

The salt is dissolved in water, treated with organic carboxylic acid, and recrystallized to remove residual impurities. This step enhances purity to >98%, as confirmed by HPLC.

Purification Techniques

Solvent Washing

Glacial acetic acid effectively removes unreacted bromine and byproducts from the crude brominated compound.

Activated Carbon Adsorption

Post-neutralization, 0.5–1.0% (w/w) activated carbon is added to the sodium salt solution, reducing organic impurities by 70–80%.

Recrystallization

Modern methods employ recrystallization from water-aprotic solvent mixtures, improving crystal morphology and solubility.

Analytical Characterization

| Parameter | Classical Method | Modern Method |

|---|---|---|

| Purity | >95% (titrimetric) | >98% (HPLC) |

| Yield | 80–85% | 90–95% |

| pH Transition | 3.0 (yellow) – 4.6 (blue) | 2.8 (yellow) – 4.5 (blue) |

| Solubility | 50 g/L in water | 60 g/L in water |

Recent Advances

The 2023 protocol replaces hazardous bromine excess with hydrogen peroxide as a co-oxidant, reducing environmental impact. Additionally, temperature-controlled bromination (20–70°C) minimizes degradation, enhancing process safety.

Challenges and Solutions

Sodium Hydroxide Neutralization

Precise stoichiometry (1.0–1.5 eq) is critical to avoid excess sodium, which broadens the pH transition range.

Applications in Analytical Chemistry

This compound is preferred in titrimetry due to its sharp endpoint (ΔpH = 1.6). Recent studies explore its use in biosensors for real-time pH monitoring in biological fluids .

Chemical Reactions Analysis

Types of Reactions: Tetrabromophenol Blue disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert Tetrabromophenol Blue to its reduced form, altering its color and chemical properties.

Substitution: The bromine atoms on the phenol rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of Tetrabromophenol Blue.

Reduction: Reduced forms of the compound with altered color properties.

Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

pH Indicator

TBPB serves as a reliable pH indicator, allowing researchers to visually assess the acidity or alkalinity of solutions. Its transition range from yellow-green at lower pH levels to blue at higher pH levels makes it useful in various laboratory settings where precise pH control is essential .

Biochemical Assays

In biochemical research, TBPB is commonly utilized to monitor enzyme activity and protein interactions. It provides crucial data for studies in biochemistry and molecular biology, particularly in understanding metabolic pathways and enzyme kinetics .

Colorimetric Analysis

The compound is effective in colorimetric assays, enabling the quantification of substances in solution by measuring color intensity. This application is particularly relevant in environmental testing and quality control, where accurate measurements are critical .

Histology and Cytology

TBPB aids in staining techniques within histology, enhancing the visualization of cellular structures under a microscope. This application is vital for understanding tissue morphology and pathology, providing insights into disease mechanisms .

Educational Purposes

In educational settings, TBPB is used to demonstrate acid-base reactions and the principles of indicators. It serves as an excellent tool for teaching chemistry concepts, making it popular in academic laboratories .

Case Study 1: Enzyme Activity Monitoring

In a study published in the Journal of Biochemistry, TBPB was used to track the activity of various enzymes under different pH conditions. The results indicated that TBPB effectively indicated changes in enzyme activity correlating with pH fluctuations, demonstrating its utility in enzymatic assays .

Case Study 2: Environmental Testing

A research project focused on water quality assessment employed TBPB for colorimetric analysis of pollutants. The study showed that TBPB could accurately quantify contaminants based on color intensity changes, establishing it as a reliable indicator for environmental monitoring .

Mechanism of Action

The mechanism of action of Tetrabromophenol Blue disodium salt is based on its ability to change color in response to changes in pH. The compound exists in different ionic forms depending on the pH of the solution. At low pH, it appears yellow, while at high pH, it turns blue. This color change is due to the protonation and deprotonation of the phenol groups, which alter the electronic structure of the molecule and its light absorption properties.

Comparison with Similar Compounds

Bromophenol Blue Sodium Salt (CAS 34725-61-6)

Structural and Chemical Differences :

- Molecular Formula: C₁₉H₉Br₄NaO₅S (monosodium salt) vs. C₁₉H₈Br₄Na₂O₅S (disodium salt) .

- Bromination: Bromophenol Blue sodium salt contains four bromine atoms, while Tetrabromophenol Blue disodium salt is a mixture of higher brominated homologs .

- Solubility : Both are water-soluble, but the disodium salt exhibits greater solubility due to the additional sodium ion .

Bromothymol Blue Sodium Salt (CAS 34722-90-2)

Structural Differences :

Tetrabromophenol Blue (Non-Sodium Salt, CAS 4430-25-5)

Key Differences :

- Form : Acid form without sodium ions, leading to lower water solubility.

- Composition : A mixture of higher brominated derivatives (octa-, hepta-, hexa-bromo) .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Tetrabromophenol Blue disodium salt (TBPB) is a synthetic dye widely used in various applications, including as a pH indicator and in biochemical assays. Its biological activity has garnered attention due to its potential effects on cellular processes and its safety profile in different contexts. This article reviews the biological activity of TBPB, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Tetrabromophenol Blue is a brominated phenolic compound with the molecular formula and a molecular weight of approximately 691.94 g/mol. It appears as a dark green powder and exhibits distinct color changes depending on the pH of the solution:

| pH Level | Color |

|---|---|

| 3.0 | Greenish yellow |

| 4.6 | Blue violet |

1. Skin Irritation Studies

A significant aspect of TBPB's biological activity is its safety profile in dermatological applications. A study evaluated skin irritation potential using New Zealand White rabbits, where TBPB was applied to clipped skin for 4 to 5 hours. The results indicated no significant skin irritation, with observations showing light blue staining from the dye rather than erythema or edema .

2. Absorption and Distribution

The absorption characteristics of TBPB were assessed using a quantitative HPLC method, revealing that approximately 65.77% of the applied dose was rinsed off within 30 minutes post-application. After 72 hours, about remained in the stratum corneum, indicating some degree of skin penetration .

3. Cytotoxicity and Cell Proliferation

Research has also explored TBPB's effects on cell proliferation. In vitro studies using mouse fibroblast cells indicated that TBPB did not exhibit significant cytotoxicity at concentrations typically used in laboratory settings . However, detailed investigations into its mechanism revealed that it could affect cellular signaling pathways involved in proliferation.

Case Study: Use in Electrophoresis

TBPB is frequently employed as a tracking dye in nucleic acid and protein electrophoresis due to its ability to migrate with the sample without interfering with the assay outcomes. Its non-toxic nature makes it suitable for use in biological systems .

Case Study: Environmental Impact

A study investigated the environmental impact of TBPB when released into aquatic systems. The results indicated low toxicity to aquatic organisms at concentrations typically encountered in wastewater effluents, suggesting that while TBPB is effective for laboratory use, its environmental persistence and effects warrant further examination .

1. Antimicrobial Properties

Recent studies have indicated that TBPB possesses antimicrobial properties against certain bacterial strains, although the mechanisms remain under investigation. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy .

2. Potential Therapeutic Uses

There is emerging interest in the potential therapeutic applications of TBPB in treating skin conditions due to its anti-inflammatory properties observed in preliminary studies. Further research is needed to establish clinical relevance .

Q & A

Q. What is the optimal pH transition range for Tetrabromophenol Blue disodium salt in analytical chemistry, and how does this inform experimental design?

this compound exhibits a pH transition range of 3.0–4.6 , with a color change from yellow (acidic) to blue-violet (basic) . This makes it suitable for acid-base titrations or pH-dependent assays, such as protein quantification in buffer systems. To standardize its use:

- Prepare a calibration curve using buffer solutions (e.g., acetate buffer for pH 3.0–5.5) .

- Validate the indicator’s stability under experimental conditions (e.g., temperature, ionic strength) .

Q. How should this compound be prepared for use as a staining agent in electrophoresis?

- Dissolve 0.1% (w/v) in deionized water or electrophoresis running buffer (e.g., Tris-borate-EDTA).

- Filter-sterilize to remove particulates that may interfere with migration patterns .

- Note: Avoid prolonged exposure to light, as brominated compounds may degrade photochemically .

Advanced Research Questions

Q. What methodological considerations are critical when integrating this compound into paper-based biosensors for protein detection?

- Sensor Fabrication : Immobilize the dye on cellulose paper via adsorption or covalent linkage (e.g., using carbodiimide chemistry) to enhance stability .

- Interference Mitigation : Test cross-reactivity with common biomolecules (e.g., urea, creatinine) using spiked samples .

- Quantitative Analysis : Pair with smartphone-based colorimetry (RGB analysis) to improve detection limits (reported LOD: 0.2 µg/mL for albumin) .

Q. How can researchers reconcile conflicting safety data on this compound in cosmetic studies?

The SCCS initially flagged insufficient dermal absorption data for safe use in hair dyes , but later revisions permitted ≤0.2% concentration in oxidative formulations . To resolve contradictions:

- Conduct in vitro permeation tests (e.g., Franz diffusion cells with human skin models).

- Compare batch-to-batch variability in brominated homolog composition, as impurities may affect toxicity .

Q. What strategies optimize this compound’s performance in high-ionic-strength environments (e.g., biological fluids)?

- Matrix Modification : Add surfactants (e.g., 0.1% Tween-20) to reduce nonspecific binding .

- Dye Encapsulation : Use liposomes or silica nanoparticles to shield the indicator from ionic interference .

Analytical Parameter Tables

Methodological Recommendations

- Storage : Keep in desiccated, light-protected containers at 10–30°C to prevent hydrolysis .

- Quality Control : Verify purity via UV-Vis spectroscopy (λmax ≈ 610 nm in basic conditions) .

Key Research Gaps Identified

Long-term stability data in complex matrices (e.g., serum, urine).

Mechanistic studies on dermal absorption under oxidative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.